3-Fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide
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Overview
Description
3-Fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multiple steps, including the formation of the pyrimidine and pyrrolidine rings, followed by their functionalization and coupling with the benzamide group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
3-Fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methyl-alpha-PVP: A synthetic stimulant with a similar structural framework.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4: Another compound with a pyrimidine and pyrrolidine ring structure.
Uniqueness
What sets 3-Fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide apart is its specific combination of functional groups and its potential for high target selectivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H22FN5O |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-fluoro-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H22FN5O/c1-15-13-20(27-22(24-15)28-11-2-3-12-28)25-18-7-9-19(10-8-18)26-21(29)16-5-4-6-17(23)14-16/h4-10,13-14H,2-3,11-12H2,1H3,(H,26,29)(H,24,25,27) |
InChI Key |
HGWQJYVJXUHDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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